molecular formula C18H21ClN4O3 B6451553 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640966-78-3

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6451553
CAS RN: 2640966-78-3
M. Wt: 376.8 g/mol
InChI Key: JEWSUGDGFNXLRD-UHFFFAOYSA-N
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Description

The compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carbonyl chloride with substituted phenylhydroxyamines . These phenylhydroxyamines are typically prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as IR spectroscopy and 1H NMR . For example, the IR spectrum may show peaks corresponding to O-H, C=O, and C-N bonds . The 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of a carbonyl chloride with substituted phenylhydroxyamines . This reaction is typically carried out in the presence of a base such as Et3N .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as IR spectroscopy and 1H NMR . The IR spectrum may show peaks corresponding to O-H, C=O, and C-N bonds . The 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .

Mechanism of Action

Target of Action

The primary target of this compound is the LOXL2 enzyme (Lysyl Oxidase-Like 2). LOXL2 plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is essential for tissue remodeling and repair .

Mode of Action

The compound interacts with LOXL2 by binding to its active site, inhibiting its enzymatic activity. This inhibition prevents the crosslinking of collagen and elastin, leading to reduced fibrosis and tissue stiffness . The interaction is highly selective, ensuring minimal off-target effects.

Biochemical Pathways

By inhibiting LOXL2, the compound affects the extracellular matrix remodeling pathway . This pathway is crucial for maintaining tissue structure and function. Inhibition of LOXL2 disrupts the normal remodeling process, leading to decreased fibrosis and improved tissue elasticity .

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

These properties contribute to its high bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of LOXL2 leads to decreased collagen and elastin crosslinking. This results in reduced fibrosis and improved tissue elasticity. At the cellular level, the compound promotes normal cell function and reduces pathological tissue remodeling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action. For instance, extreme pH levels or high temperatures may affect its stability and efficacy. Additionally, interactions with other biomolecules in the body can modulate its activity and bioavailability .

properties

IUPAC Name

3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWSUGDGFNXLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one

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